molecular formula C19H22N2O2S2 B2750626 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 893790-47-1

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2750626
CAS No.: 893790-47-1
M. Wt: 374.52
InChI Key: ATKUJCKSMFLZMB-UHFFFAOYSA-N
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Description

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound belonging to the class of benzothiadiazine derivatives.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.

Biochemical Pathways

Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .

Pharmacokinetics

The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of appropriate benzothiadiazine precursors with butyl and methylbenzyl thiol groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications, including:

    Pharmaceuticals: The compound is studied for its potential as an antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer agent.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Environmental Studies: The compound is investigated for its potential use in environmental remediation and pollution control.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its antifungal activity.

    1,2,4-benzothiadiazine 1,1-dioxide derivatives: Studied for various pharmacological activities such as antimicrobial, antiviral, and anticancer properties.

Uniqueness

4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzothiadiazine derivatives .

Properties

IUPAC Name

4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUJCKSMFLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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